![molecular formula C25H26ClN5O B2840795 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 849921-40-0](/img/structure/B2840795.png)

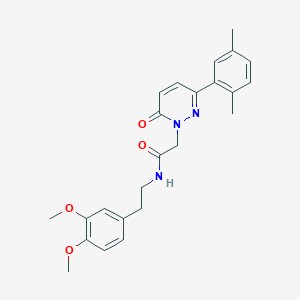

7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

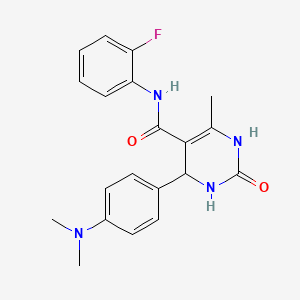

The compound “7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a synthetic derivative with potential pharmacological properties . It belongs to a class of compounds known as piperazinyl-quinazolinone .

Synthesis Analysis

The synthesis of this compound involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The synthesized compound is then characterized by IR, 1H NMR, 13C NMR, and Mass spectroscopic data .Aplicaciones Científicas De Investigación

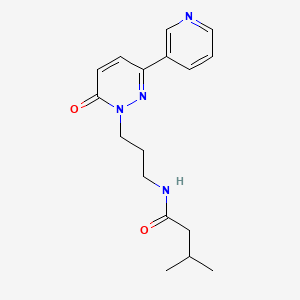

Antimalarial Activity

The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline derivatives, including the compound , has been investigated for antimalarial activity . These derivatives were evaluated in vitro against Plasmodium falciparum strains. Notably, compound 3c demonstrated greater potency than the standard drug quinine, with a minimum inhibitory concentration (MIC) of 0.18 μg/mL.

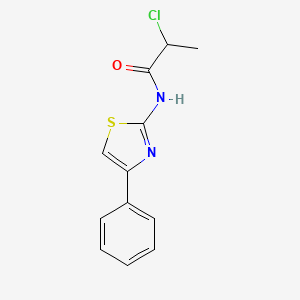

Antibacterial Potential

The C-7 substituents in this compound were strategically chosen to modify physicochemical properties, potentially impacting bacterial cell penetrability and antibiotic resistance . Further studies could explore its antibacterial efficacy against specific pathogens.

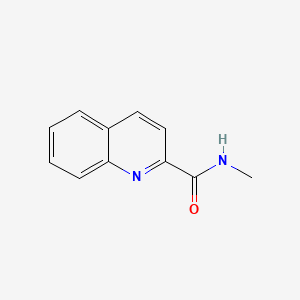

Anticancer Potential

Quinoline derivatives have shown promise as anticancer agents . Further research could assess the compound’s cytotoxicity, apoptosis-inducing effects, and potential mechanisms of action in cancer cells.

Mitochondrial Targeting

The compound’s structure suggests possible interactions with mitochondrial components. Investigating its impact on mitochondrial function and cell viability could reveal novel therapeutic avenues.

Direcciones Futuras

The future directions for this compound could involve further exploration of its pharmacological properties. It may serve as a basis for designing molecules with higher intrinsic activity while remaining poorly susceptible to efflux . Further studies could also focus on its potential as a neuroprotective and anti-neuroinflammatory agent .

Mecanismo De Acción

Target of Action

The primary target of this compound is the mitochondrial voltage-dependent anion channels (VDAC) . VDAC plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol, and it is also involved in the regulation of apoptosis .

Mode of Action

The compound is shown to bind to VDAC and alter its gating . This interaction leads to changes in the permeability of the mitochondrial membrane, which can disrupt the normal function of the mitochondria .

Biochemical Pathways

The compound’s interaction with VDAC can lead to the induction of an oxidative, non-apoptotic cell death . This is particularly evident in human tumors harboring activating mutations in the RAS-RAF-MEK signaling pathway . The compound’s action on this pathway can lead to downstream effects that result in cell death .

Pharmacokinetics

This suggests that the compound may have good bioavailability and can reach its target sites effectively .

Result of Action

The compound’s action results in the induction of an oxidative, non-apoptotic cell death in certain human tumor cells . This suggests that the compound could potentially be used as a targeted therapy for certain types of cancer .

Action Environment

The action of the compound can be influenced by environmental factors such as pH . For example, the accumulation of similar compounds in cells can be affected by the pH of the medium . Additionally, the compound’s action may also be influenced by the presence of efflux transporters, which can pump the compound out of cells and reduce its efficacy .

Propiedades

IUPAC Name |

7-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O/c1-19-17-24(31-25(28-19)23(18-27-31)20-5-3-2-4-6-20)30-13-11-29(12-14-30)15-16-32-22-9-7-21(26)8-10-22/h2-10,17-18H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYPPZRNHXYPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2840712.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)

![1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2840730.png)